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molecular formula C6H10N4O2 B8450661 2-Aminomethyl-4,6-dimethoxy-1,3,5-triazine

2-Aminomethyl-4,6-dimethoxy-1,3,5-triazine

Cat. No. B8450661
M. Wt: 170.17 g/mol
InChI Key: VADANWPRINAIGP-UHFFFAOYSA-N
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Patent
US04565567

Procedure details

A mixture of 6.4 g of the product from Example 3, 0.69 g, 10% palladium-on-carbon catalyst, and 3 ml of concentrated hydrochloric acid in 140 ml methanol was shaken under an atmosphere of hydrogen at 50 p.s.i. on a Parr Hydrogenation Apparatus. After approximately 4 hours, the solution was filtered through a pad of Celite and the filtrate was concentrated in vacuo. The residue was diluted with water and, after being washed with several small portions of ether, the aqueous layer was made strongly basic to pH paper by the addition of 50% sodium hydroxide solution with ice-water cooling. A yellow solid precipitated from the basic solution and was isolated by filtration. Drying in vacuo for 24 hours gave 2.4 g of 2-aminomethyl-4,6-dimethoxy-1,3,5-triazine as a light yellow solid.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([O:11][CH3:12])[N:4]=1)#[N:2].Cl>[Pd].CO>[NH2:2][CH2:1][C:3]1[N:4]=[C:5]([O:11][CH3:12])[N:6]=[C:7]([O:9][CH3:10])[N:8]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C(#N)C1=NC(=NC(=N1)OC)OC
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.69 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
140 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an atmosphere of hydrogen at 50 p.s.i
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
WASH
Type
WASH
Details
after being washed with several small portions of ether
ADDITION
Type
ADDITION
Details
by the addition of 50% sodium hydroxide solution with ice-water cooling
CUSTOM
Type
CUSTOM
Details
A yellow solid precipitated from the basic solution
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
Drying in vacuo for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1=NC(=NC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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